molecular formula C6H5BrO2S B1423785 Methyl 2-bromothiophene-3-carboxylate CAS No. 76360-43-5

Methyl 2-bromothiophene-3-carboxylate

Cat. No. B1423785
CAS RN: 76360-43-5
M. Wt: 221.07 g/mol
InChI Key: ADKGOXMEPLSPNN-UHFFFAOYSA-N
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Description

Methyl 2-bromothiophene-3-carboxylate is a chemical compound with the molecular formula C6H5BrO2S . It has a molecular weight of 221.07 . This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for Methyl 2-bromothiophene-3-carboxylate is 1S/C6H5BrO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 2-bromothiophene-3-carboxylate is a liquid at room temperature . It has a density of 1.7±0.1 g/cm3 . The boiling point is 240.9±20.0 °C at 760 mmHg .

Scientific Research Applications

Palladium-Catalysed Arylation

Methyl 2-bromothiophene-3-carboxylate is used in the palladium-catalysed direct arylation of heteroaromatics, demonstrating its utility in the synthesis of biheteroaryls. This process is facilitated by blocking C5 with ester groups to prevent the formation of dimers or oligomers, enabling high yields of biheteroaryls and allowing the synthesis of a wide variety of heteroaromatics (Fu, Zhao, Bruneau, & Doucet, 2012).

Photochemical Synthesis

The compound is also instrumental in photochemical synthesis. For instance, methyl 5-iodothiophene-2-carboxylate, a related compound, is used in the photochemical arylation of various aromatic substrates, including benzene and naphthalene. This method allows the production of aryl and heteroaryl derivatives in good yields, showcasing the photochemical reactivity of these compounds (D’Auria, Mico, D'onofrio, Mendola, & Piancatelli, 1989).

Antibacterial and Antifungal Evaluation

Another significant application is in the development of antibacterial and antifungal agents. Research has shown that 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, synthesized via a solvent-free method, exhibit notable antibacterial and antifungal activities (Sharma, Vala, Rajani, Ramkumar, Gardas, Banerjee, & Patel, 2022).

Suzuki Cross-Coupling Reaction

Methyl 2-bromothiophene-3-carboxylate plays a crucial role in Suzuki cross-coupling reactions. It's used in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, which are then analyzed for their non-linear optical properties and reactivity. This highlights its importance in the creation of novel compounds with specific electronic properties (Rizwan, Rasool, Hashmi, Noreen, Zubair, Arshad, & Shah, 2021).

Spasmolytic Activity

In a study focused on designing thiophene-based derivatives, methyl 2-bromothiophene-3-carboxylate was synthesized and its spasmolytic activity was evaluated. This research contributes to the understanding of the medicinal potential of thiophene derivatives (Rasool, Ikram, Rashid, Afzal, Hashmi, Khan, Khan, Imran, Rahman, & Shah, 2020).

Synthesis of Organic Intermediates

Methyl 2-bromothiophene-3-carboxylate is also used in the synthesis of various organic intermediates, contributing to the broader field of organic chemistry. This includes the preparation of thiophene polymers and other compounds, demonstrating its versatility as a chemical reagent (Wang Deng-yu, 2004).

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-bromothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKGOXMEPLSPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693354
Record name Methyl 2-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromothiophene-3-carboxylate

CAS RN

76360-43-5
Record name Methyl 2-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromothiophene-3-carboxylic acid (5.0 g, 24 mmol, 1 eq.) was dissolved in MeOH (100 mL) and the mixture was degassed and purged with nitrogen (2×). SOCl2 (15 mL, 0.2 mol, 8.3 eq.) was added dropwise and the resulting mixture was stirred for two days at room temperature. The mixture was then concentrated and DCM (150 mL) was added. Saturated NaHCO3 (20 mL) was added, and the resulting mixture was stirred at room temperature for 15 minutes. The organic layer was washed with saturated NaHCO3 (20 mL), water (20 mL), and saturated aqueous NaCl (20 mL), then dried over Na2SO4, filtered and concentrated to yield 2-bromothiophene-3-carboxylic acid methyl ester (5.1 g) as a yellow oil.
Quantity
5 g
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100 mL
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15 mL
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reactant
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Synthesis routes and methods II

Procedure details

2-bromo-3-thiophene carboxylic acid (1.0 eq, 12.56 g, 60.66 mmol) was suspended in CH2Cl2 (200 ml). Oxalyl chloride (1.1 eq, 5.9 ml, 67.16 mmol) and 5 drops of DMF were added, inducing formation of gas. The mixture was stirred overnight at room temperature and the volatiles were removed in vacuo. The resulting solid was suspended in dry methanol (150 ml) and the mixture heated to ebullition. Evaporation of the solvents afforded methyl 2-bromo-3-thiophene carboxylate (13.16 g, 98% yield) as a crude brown oil. LCMS (ES): 99% pure, m/z not detected; 1H NMR (CDCl3, 400 MHz) δ 3.88 (s, 3H), 7.23 (d, J=5.6, 1H), 7.56 (d, J=5.6, 1H) ppm.
Quantity
12.56 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Methyl 2-bromothiophene-3-carboxylate in the synthesis of thieno[3,2-c]quinoline derivatives?

A1: Methyl 2-bromothiophene-3-carboxylate serves as a crucial building block in the synthesis of thieno[3,2-c]quinoline derivatives. [] While the provided abstract doesn't detail the specific reaction mechanisms, it highlights that this compound, alongside other reagents and aryl-amine derivatives, is utilized as starting material in various synthetic procedures. These procedures ultimately yield a diverse range of thieno[3,2-c]quinoline derivatives.

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